molecular formula C21H26N4O4S B2419893 N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 896287-52-8

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2419893
CAS No.: 896287-52-8
M. Wt: 430.52
InChI Key: BMOLSMCEKLUYCC-UHFFFAOYSA-N
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Description

N1-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic oxalamide derivative intended for research applications. This compound features a 2,5-dimethylphenylsulfonyl group attached to a pyrrolidine ring, a structural motif found in compounds investigated for their biological activity . The molecule's design, incorporating a pyridinylmethyl group, suggests potential for use in medicinal chemistry and drug discovery research, particularly in the synthesis and development of novel small molecules targeting multidrug-resistant pathogens . Compounds with similar sulfonyl and heterocyclic architectures have been studied as inhibitors of key biological pathways, such as the Wnt signaling pathway, which is a target of interest in oncology and metabolic diseases . Furthermore, the 2,5-dimethylphenyl scaffold is recognized in antimicrobial research for its presence in agents active against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . Researchers can utilize this compound as a building block in organic synthesis or as a candidate for profiling against biological targets in a laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-15-7-8-16(2)19(11-15)30(28,29)25-10-4-6-18(25)14-24-21(27)20(26)23-13-17-5-3-9-22-12-17/h3,5,7-9,11-12,18H,4,6,10,13-14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOLSMCEKLUYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a pyrrolidine moiety and an oxalamide group, contributing to its unique pharmacological properties. The molecular formula is C22H29N3O4SC_{22}H_{29}N_{3}O_{4}S with a molecular weight of approximately 443.56 g/mol. The sulfonamide group enhances binding interactions with proteins and enzymes, potentially leading to inhibition or modulation of their activities.

The biological activity of this compound is primarily attributed to:

  • Protein Binding : The sulfonamide group facilitates interaction with various biological targets, enhancing the compound's binding affinity.
  • Enzyme Modulation : The structural components allow for specific interactions with enzymes, potentially leading to inhibition or activation depending on the target.
  • Stability and Solubility : The oxalamide moiety contributes to the compound's stability in biological environments, which is crucial for its efficacy in therapeutic applications.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Molecular Docking Studies : These studies have shown promising binding affinities with key cancer targets such as the epidermal growth factor receptor (EGFR) and β-catenin. Binding energies ranged from -5.8 to -6.5 kcal/mol, indicating strong interactions .
Target ProteinBinding Energy (kcal/mol)Key Residues
EGFR-5.8Arg836, Tyr869
β-Catenin-5.9Ser106, Pro192
HER2-6.5Ala871, Gly873

Case Studies

A case study involving a series of oxalamides indicated that modifications in the chemical structure can enhance biological activity significantly. For example:

  • Modification of Sulfonamide Group : Altering the sulfonamide moiety improved binding affinity to cancer-related proteins.
  • Pyrrolidine Variants : Different substitutions on the pyrrolidine ring were explored, leading to compounds with enhanced selectivity towards specific targets.

These findings suggest that systematic modifications can optimize the pharmacological profile of compounds like this compound.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, which can be attributed to its structural features. Key areas of investigation include:

Antimicrobial Activity

Studies have demonstrated that compounds similar to N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide possess antimicrobial properties against various pathogens. For example, derivatives have shown efficacy against strains like Staphylococcus aureus and Escherichia coli through disc diffusion methods .

Enzyme Inhibition

The compound's ability to interact with specific enzymes has been explored. It may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in mediating inflammatory responses .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies help elucidate the mechanism of action and optimize the compound for therapeutic applications .

Potential Therapeutic Applications

Given its biological activities, this compound is being investigated for potential therapeutic uses in:

  • Cancer treatment : Due to its interaction with cellular signaling pathways.
  • Anti-inflammatory therapies : Leveraging its enzyme inhibition capabilities.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

  • A study on derivatives showed promising results in antibacterial assays against common pathogens .
  • Another research highlighted the dual inhibition properties against COX and LOX enzymes, indicating potential as an anti-inflammatory agent .
  • Computational studies have validated binding interactions that support further development as a drug candidate .

Q & A

Q. What are the recommended strategies for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthetic optimization should focus on controlling reaction parameters such as temperature, solvent selection, and stoichiometric ratios. For pyrrolidine-sulfonyl derivatives, copolymerization techniques (e.g., using controlled radical polymerization) can enhance regioselectivity, as demonstrated in analogous pyrrolidine-based syntheses . Purification via column chromatography or recrystallization in polar aprotic solvents (e.g., acetonitrile) is critical to isolate the oxalamide moiety while minimizing byproducts. Analytical validation using HPLC or LC-MS is recommended to confirm purity (>98%) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Structural Analysis: Use 1H^1H- and 13C^{13}C-NMR to confirm the sulfonyl-pyrrolidine and pyridinylmethyl groups. Compare chemical shifts with similar compounds (e.g., N1-cyclopentyl-N2-(1-isobutyryl-tetrahydroquinolin-7-yl)oxalamide) .
  • Mass Spectrometry: High-resolution MS (HRMS) can validate the molecular formula (e.g., [M+H]+^+ ion).
  • Thermal Stability: Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) should assess decomposition points, particularly for sulfonamide linkages, which are prone to thermal breakdown .

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